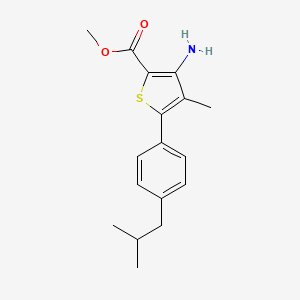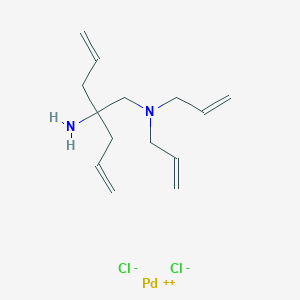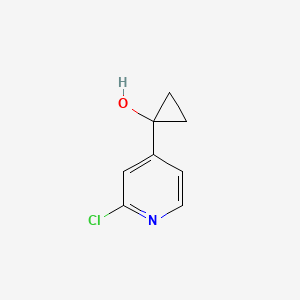
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8ClNO It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2-chloropyridine using a suitable cyclopropanating agent such as diazomethane or a cyclopropylcarbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products may include dechlorinated or fully reduced derivatives.
- Substitution reactions yield various substituted cyclopropanols depending on the nucleophile used .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
- 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol
- 1-(2-Chloropyridin-4-yl)ethanone
- 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride
Comparison: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2 |
InChI Key |
BJZZCDUUERJHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
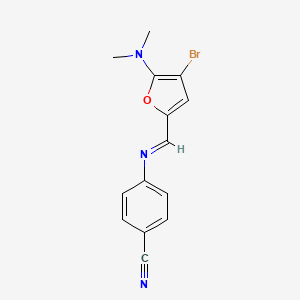
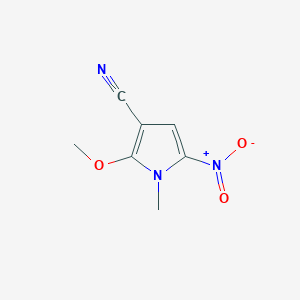
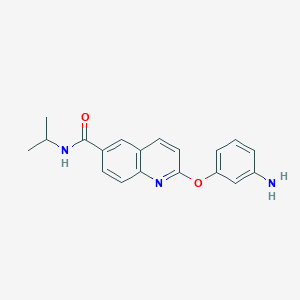
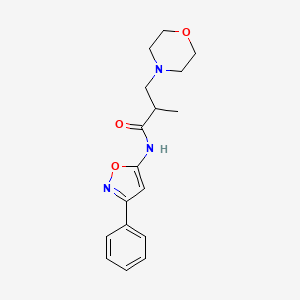
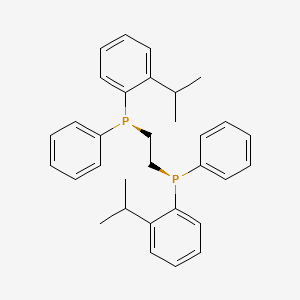
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)

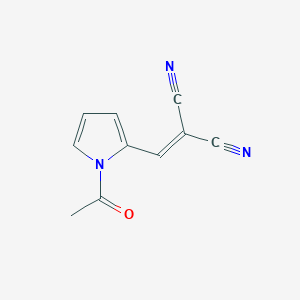
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
